molecular formula C18H16ClN3O2 B2582591 N-(5-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1110979-64-0

N-(5-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2582591
CAS No.: 1110979-64-0
M. Wt: 341.8
InChI Key: BRDBIHOAPARNLI-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazoline core linked via an ether oxygen to the acetamide backbone. Quinazoline derivatives are known for their pharmacological relevance, particularly as kinase inhibitors and anticancer agents . This compound’s structural uniqueness lies in its fused bicyclic quinazoline system, distinguishing it from simpler heterocyclic acetamides.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-7-8-13(19)9-16(11)22-17(23)10-24-18-14-5-3-4-6-15(14)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDBIHOAPARNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications in cancer treatment, diabetes management, and other diseases.

Chemical Structure and Properties

The compound's structure features a quinazoline moiety linked to an acetamide group, which is further substituted with a 5-chloro-2-methylphenyl group. This unique structural configuration enhances its biological activity through specific interactions with various molecular targets.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₈H₁₆ClN₃O₂
Molecular Weight 341.8 g/mol
CAS Number 1111149-25-7

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. These kinases play crucial roles in regulating cellular processes such as proliferation, apoptosis, and inflammation. By modulating these pathways, the compound may exhibit anti-cancer and anti-inflammatory properties.

Key Mechanisms:

  • Kinase Inhibition : The quinazoline moiety is known for its ability to inhibit various kinases, which can lead to reduced tumor growth and metastasis.
  • Enzyme Interactions : The compound may interact with enzymes such as α-glucosidase, potentially offering therapeutic benefits in managing diabetes by regulating glucose metabolism.

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various experimental approaches, including enzyme inhibition assays and molecular docking studies.

Case Study: α-Glucosidase Inhibition

In a study focusing on the inhibitory effects of quinazoline derivatives on α-glucosidase, this compound demonstrated significant inhibitory activity. The IC₅₀ value was found to be lower than that of standard inhibitors like acarbose, indicating its potential as an anti-diabetic agent.

Compound NameIC₅₀ (μM)
This compound6.31
Acarbose750.0

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Substitution Reactions : The introduction of the 5-chloro group can be performed using halogenation techniques.
  • Coupling Reactions : The final step involves coupling the quinazoline derivative with the acetamide using coupling agents like EDCI or DCC.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Substituent Variations

The target compound’s quinazoline group contrasts with other heterocycles in analogous structures:

  • Triazole derivatives : Compounds like N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide () replace quinazoline with a triazole ring, introducing sulfanyl (-S-) instead of oxy (-O-) linkages. Sulfanyl groups may improve metabolic stability but reduce polarity .
  • Oxadiazole derivatives: 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide () features an oxadiazolidinone ring, which is structurally rigid and may influence binding specificity .
  • Pyrimidine derivatives : N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide () substitutes quinazoline with a pyrimidine ring, retaining the oxy linkage but altering ring electronics .

Substituent Effects on Molecular Properties

Compound (Reference) Heterocycle Linkage Molecular Weight Key Substituents
Target Compound Quinazoline -O- ~388 (estimated) 5-Cl, 2-Me (phenyl); 2-Me (quinazoline)
N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole -S- Not specified 4-Et, 5-pyridinyl (triazole)
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Oxadiazolidinone -CH2- 350.76 4-Cl (phenyl); 5-Me (isoxazole)
N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Pyrimidine -O- 388.9 6-Me, 4-Me-piperidine (pyrimidine)
  • Chloro and Methyl Groups : The 5-chloro-2-methylphenyl group is a conserved motif across analogs, likely enhancing hydrophobic interactions in target binding .
  • Linkage Type : Oxy-linked compounds (e.g., target and ) may exhibit higher polarity than sulfanyl analogs, affecting solubility and membrane permeability .

Q & A

Q. What are the optimized synthetic routes for N-(5-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide?

The synthesis typically involves sequential coupling of the quinazoline and acetamide moieties. A key step is the palladium-catalyzed cross-coupling reaction to form the C-O bond between the quinazoline core and the acetamide side chain. Optimal conditions include using dichloromethane as a solvent, a Pd(PPh₃)₄ catalyst, and reflux at 80°C for 12–16 hours to achieve yields of 60–75% . Sodium azide-mediated substitution (e.g., replacing chloride with azide) in similar acetamides has been reported, requiring reflux in toluene/water mixtures (8:2 ratio) for 5–7 hours .

Q. How can spectroscopic methods characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinazoline and acetamide structural motifs. For example, the quinazoline C4-OCH₂CO resonance appears as a triplet near δ 4.5–5.0 ppm in ¹H NMR. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation, while High-Resolution MS (HRMS) resolves isotopic patterns for Cl-containing derivatives . Infrared (IR) spectroscopy identifies key functional groups, such as the acetamide C=O stretch (~1650 cm⁻¹) .

Q. What purification techniques are effective post-synthesis?

Column chromatography using silica gel (hexane/ethyl acetate gradient) is standard for isolating intermediates. Recrystallization from ethanol or pet-ether improves purity of final products, particularly for removing unreacted starting materials or by-products . For chlorinated derivatives, preparative HPLC with C18 columns and acetonitrile/water mobile phases enhances purity for biological testing .

Advanced Research Questions

Q. What strategies address low yields in cross-coupling reactions during synthesis?

Catalyst optimization is critical: replacing Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) can improve coupling efficiency for electron-deficient aryl chlorides. Solvent screening (e.g., switching to DMF or THF) and additive use (e.g., Cs₂CO₃ as a base) enhance reaction rates. Microwave-assisted synthesis at 100°C for 2–4 hours reduces decomposition pathways observed in prolonged reflux .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from substituent effects. For example, replacing the 2-methyl group on the quinazoline with ethyl (as in ) alters steric hindrance, impacting target binding. Standardized assay conditions (e.g., consistent cell lines, ATP concentrations in kinase assays) and rigorous SAR (Structure-Activity Relationship) studies are essential. Meta-analyses comparing IC₅₀ values across studies with annotated structural variations can clarify trends .

Q. What computational methods predict biological targets for this compound?

Molecular docking (e.g., AutoDock Vina) against kinase domains (e.g., EGFR or VEGFR2) prioritizes targets by binding affinity scores. Pharmacophore modeling aligns the acetamide’s hydrogen-bonding capacity and quinazoline’s planar structure with known kinase inhibitors. MD simulations (e.g., GROMACS) assess stability of predicted protein-ligand complexes over 100-ns trajectories .

Q. How can SHELX software aid in crystallographic analysis of derivatives?

SHELXL refines small-molecule X-ray structures by optimizing bond lengths/angles against diffraction data. For twinned crystals (common in chlorinated aromatics), SHELXD resolves phase problems via dual-space methods. SHELXPRO visualizes electron density maps to validate the acetamide’s orientation relative to the quinazoline core .

Q. How to design derivatives for improved pharmacokinetics?

Introduce hydrophilic groups (e.g., sulfonamides or pyridyl) to the 2-methylphenyl moiety to enhance solubility. Prodrug strategies, such as masking the acetamide as a tert-butyl carbamate, improve oral bioavailability. Metabolic stability assays (e.g., liver microsome studies) guide substitutions at the quinazoline C2 position to reduce CYP450-mediated degradation .

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